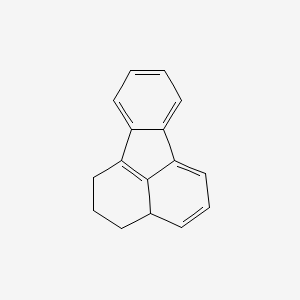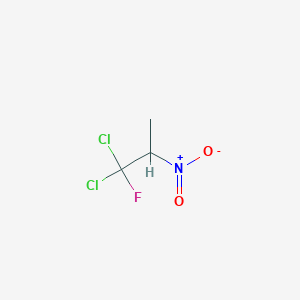
trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure and potential applications in various scientific fields, including chemistry, biology, and medicine. It is a part of a larger family of compounds that are studied for their chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by hydrolysis. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nucleophiles like hydroxide or amines.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol is used as a starting material for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound is studied for its interactions with enzymes and other biomolecules. It can serve as a model compound for understanding the behavior of PAHs in biological systems.
Medicine: In medicine, research focuses on its potential therapeutic applications. Studies investigate its effects on cellular processes and its potential as a drug candidate.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol involves its interaction with molecular targets such as enzymes and receptors. It can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Benzo(a)pyrene: Another PAH with similar structural features but different biological activities.
7,8,9,10-Tetrahydrobenzo(a)pyrene: A closely related compound with distinct chemical properties.
Uniqueness: trans-7,8,9,10-Tetrahydrobenzo(f)quinoline-7,8-diol is unique due to its specific arrangement of atoms and functional groups
Eigenschaften
CAS-Nummer |
103620-19-5 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(7S,8S)-7,8,9,10-tetrahydrobenzo[f]quinoline-7,8-diol |
InChI |
InChI=1S/C13H13NO2/c15-12-6-4-8-9-2-1-7-14-11(9)5-3-10(8)13(12)16/h1-3,5,7,12-13,15-16H,4,6H2/t12-,13-/m0/s1 |
InChI-Schlüssel |
FDHYGMRWSSLSJO-STQMWFEESA-N |
Isomerische SMILES |
C1CC2=C(C=CC3=C2C=CC=N3)[C@@H]([C@H]1O)O |
Kanonische SMILES |
C1CC2=C(C=CC3=C2C=CC=N3)C(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


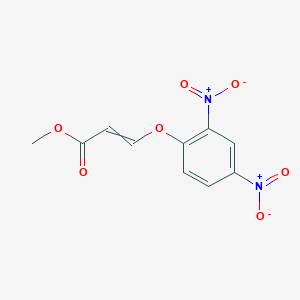
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
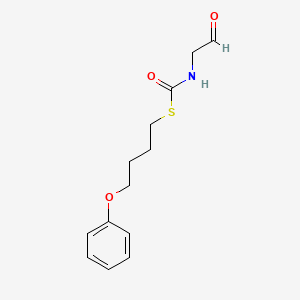
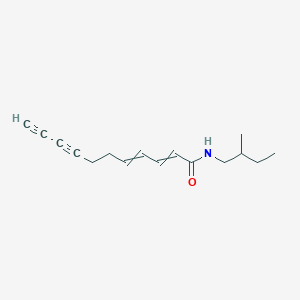
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
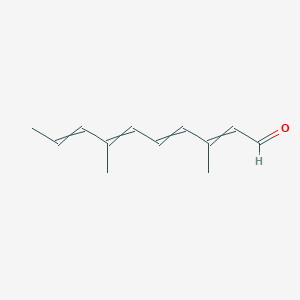
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)



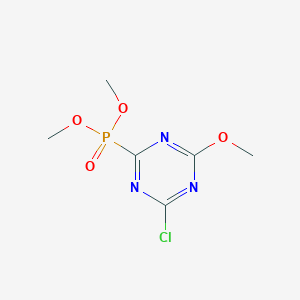
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)
